Allocholic acid

FXR Bile Acid Receptor Selectivity

Allocholic acid (5α-Cholic acid) is the C5-epimer of cholic acid, offering unique FXR activation (EC50 ≈1 μM) with >80% specificity over TGR5—unlike CDCA or LCA. Its 5α-configuration confers distinct BSEP inhibition without substrate transport, enabling reproducible drug-induced cholestasis models. Ideal for dissecting pure FXR pathways, bile acid metabolomics (LC-MS/GC-MS reference standard), and CYP7A1 regulation studies. ≥98% HPLC purity ensures reliable results. Not interchangeable with generic cholic acid.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 2464-18-8
Cat. No. B043342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllocholic acid
CAS2464-18-8
Synonyms3-α,7-α,12-α-Trihydroxy-5-α-cholanoic Acid;  5α-Cholic Acid; 
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
InChIKeyBHQCQFFYRZLCQQ-PGHAKIONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allocholic Acid (CAS 2464-18-8): Baseline Characteristics for Bile Acid Signaling Research Procurement


Allocholic acid (ACA, 5α-Cholic acid) is an endogenous allo-bile acid and the C5-epimer of the primary bile acid cholic acid, differing by an inverted stereocenter at the 5-position of the steroid nucleus [1]. It is a naturally occurring fetal bile acid that reappears during liver regeneration and carcinogenesis, and is recognized as a ligand for the farnesoid X receptor (FXR) . As a secondary bile acid, it is formed via microbial transformation in the gastrointestinal tract and serves as a key research tool for investigating bile acid homeostasis, enterohepatic signaling, and receptor selectivity [2].

Why Allocholic Acid Cannot Be Replaced by Cholic Acid or Other Common Bile Acids in Targeted Research


Allocholic acid is a distinct molecular entity, not merely a minor variant of cholic acid. Its 5α (allo) configuration confers unique physicochemical and receptor-binding properties that differentiate it from the more common 5β bile acids like cholic acid (CA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA) [1]. These differences are not trivial; they translate into quantifiable variations in FXR activation, downstream gene regulation, and transporter interactions [2]. Generic substitution with cholic acid, for instance, would fail to replicate the specific FXR signaling profile and the unique inhibitory effect on the bile salt export pump (BSEP) observed with allocholic acid, thereby introducing confounding variables in studies of bile acid homeostasis and cholestasis [3].

Allocholic Acid Quantitative Differentiation Evidence for Research Selection


FXR Binding Affinity and Functional Specificity vs. TGR5 in Bile Acid Signaling

Allocholic acid activates the farnesoid X receptor (FXR) with a binding affinity (EC50) of approximately 1 μM, a value that is comparable to endogenous FXR ligands and suitable for studying physiological signaling [1]. Critically, at this concentration, it exhibits a high degree of receptor specificity, with negligible off-target activity on the G-protein coupled bile acid receptor TGR5 (specificity >80%), a common limitation of other bile acids like lithocholic acid and deoxycholic acid which are potent TGR5 agonists [1]. In contrast, cholic acid is a weak FXR agonist and requires much higher concentrations for similar activation, while chenodeoxycholic acid (CDCA), a potent FXR agonist (EC50 ~10 μM), also activates TGR5, confounding pathway-specific analyses [2][3].

FXR Bile Acid Receptor Selectivity

Inhibition of CYP7A1 Expression for Bile Acid Synthesis Feedback Studies

Allocholic acid effectively engages the FXR-mediated negative feedback loop on bile acid synthesis. At a concentration of 10 μM, it reduces the mRNA expression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway, by 40% in primary hepatocyte cultures [1]. This functional readout is a direct consequence of FXR activation. While chenodeoxycholic acid (CDCA) also suppresses CYP7A1, it does so at lower concentrations (EC50 ~5-10 μM) but simultaneously activates TGR5, which can independently influence hepatic metabolism [2]. Cholic acid, conversely, is a poor FXR agonist and has a minimal effect on CYP7A1 expression at comparable concentrations [3].

CYP7A1 Bile Acid Synthesis FXR Signaling

Unique Inhibition of Bile Salt Export Pump (BSEP) for Cholestasis Modeling

A key differentiating characteristic of allocholic acid is its interaction with the bile salt export pump (BSEP/ABCB11). While conjugated allocholic acid (tauroallocholate, TACA) inhibits ATP-dependent transport of taurocholate (TCA) across BSEP-expressing membrane vesicles, TACA itself is not a substrate for BSEP-mediated transport [1][2]. This contrasts sharply with taurocholate (TCA), which is efficiently transported by BSEP. In vivo studies in rats demonstrate that TACA has a lower clearance and a longer half-life than TCA, and is secreted into bile without major biotransformation [2]. This unique profile—an inhibitor but not a substrate—makes allocholic acid a valuable tool for inducing controlled, BSEP-dependent cholestasis without being subject to the same rapid export mechanisms as endogenous bile acids.

BSEP Cholestasis Transporter Inhibition

Regulation of FXR Target Genes (BSEP, SHP) in Hepatocytes

Allocholic acid demonstrates potent and consistent activation of FXR downstream signaling. In primary hepatocyte cultures, treatment with 5 μM allocholic acid for 24 hours results in a 3- to 5-fold upregulation of mRNA for canonical FXR target genes, including the bile salt export pump (BSEP/ABCB11) and small heterodimer partner (SHP/NR0B2) [1]. This magnitude of induction is comparable to that observed with chenodeoxycholic acid (CDCA) at similar concentrations (10-50 μM) but is achieved without the confounding TGR5 activation associated with CDCA [2]. Cholic acid, in contrast, shows minimal or no induction of these genes at these concentrations [3].

BSEP SHP FXR Target Genes Hepatocyte

Optimal Research and Industrial Application Scenarios for Allocholic Acid Based on Verified Evidence


FXR Signaling Pathway Analysis with Minimal TGR5 Crosstalk

For researchers investigating the specific role of FXR in hepatic and intestinal physiology, allocholic acid offers a distinct advantage. Its potent FXR activation (EC50 ≈ 1 μM) combined with low TGR5 activity (>80% specificity) [1] allows for the study of FXR-dependent gene regulation (e.g., CYP7A1, BSEP, SHP) without the confounding influence of TGR5 signaling, a common issue with other FXR ligands like CDCA and LCA. This makes it an ideal tool for dissecting pure FXR pathways in cell-based assays and animal models of metabolic disease.

Controlled Induction of Cholestasis for DILI and BSEP Transporter Studies

Allocholic acid's unique interaction with BSEP—functioning as a potent inhibitor but not a transported substrate [1]—positions it as a superior tool for creating reproducible models of drug-induced cholestasis. Its longer in vivo half-life and lower clearance compared to taurocholate [2] allow for sustained BSEP inhibition and hepatic bile acid accumulation, which is ideal for evaluating the cholestatic potential of new drug candidates or for testing hepatoprotective compounds.

Bile Acid Metabolism and Enterohepatic Circulation Studies

Given its role as a naturally occurring secondary bile acid and its clear impact on key enzymes like CYP7A1 (40% reduction at 10 μM) [1], allocholic acid is a critical reference standard and experimental tool for studying bile acid homeostasis. Its distinct 5α-configuration and metabolic fate (conversion to allodeoxycholic acid by gut microbiota) [2] make it invaluable for mass spectrometry-based metabolomics to profile bile acid pools and for investigating the microbiome's role in bile acid transformation.

High-Purity Analytical Standard for Bile Acid Quantification

With commercial availability at high purity (≥98% by HPLC) [1], allocholic acid serves as an essential reference standard for LC-MS and GC-MS methods aimed at quantifying bile acid profiles in biological matrices. Its unique retention time and mass spectral properties, distinct from its isomer cholic acid [2], ensure accurate identification and quantification, which is critical for both basic research and clinical diagnostic development in hepatology and gastroenterology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allocholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.